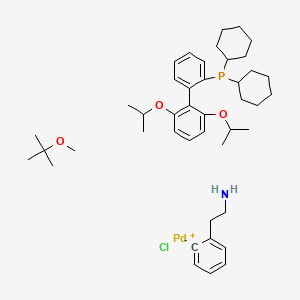

RuPhos Pd G1 methyl t-Butyl Ether Adduct

Description

Evolution of Palladium Catalysis in Modern Organic Synthesis

The widespread application of palladium in catalysis began to gain significant traction in the latter half of the 20th century. Early systems often relied on simple palladium salts, such as palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium(II) chloride (PdCl2), combined with phosphine (B1218219) ligands in situ. While groundbreaking, these initial methods often required harsh reaction conditions, high catalyst loadings, and were limited in scope. The need for more reliable and efficient catalytic systems spurred the development of well-defined palladium precatalysts, which are pre-formed, stable complexes that can be readily activated under specific conditions to generate the catalytically active Pd(0) species. This evolution has led to the creation of several generations of precatalysts, each with improved characteristics. sigmaaldrich.comsigmaaldrich-jp.com

Rational Design Principles for Highly Active Precatalyst Systems

The design of modern palladium precatalysts is a testament to the power of rational, mechanism-based innovation. A key principle is the creation of air- and moisture-stable Pd(II) complexes that can be easily reduced to the active Pd(0) state. This is often achieved by incorporating a "sacrificial" ligand that facilitates the reductive elimination process upon activation by a base. The first-generation (G1) Buchwald precatalysts, for instance, utilize a 2-phenylethan-1-amine backbone. This design allows for the formation of a stable palladacycle that, in the presence of a base, undergoes reductive elimination to generate the highly active LPd(0) species and a benign byproduct, indoline. medchemexpress.comsigmaaldrich.com This approach ensures a controlled and efficient generation of the catalyst, avoiding the pitfalls of in situ methods. sigmaaldrich.com

Significance of Bulky Biarylphosphine Ligands in Palladium-Catalyzed Transformations

The success of palladium-catalyzed cross-coupling is intrinsically linked to the development of sophisticated phosphine ligands. Bulky and electron-rich biarylphosphine ligands, such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have been particularly transformative. The steric bulk of these ligands promotes the formation of monoligated palladium complexes (LPd(0)), which are highly reactive and are believed to be the active catalytic species in many cross-coupling reactions. acs.org This steric hindrance also facilitates the crucial reductive elimination step, leading to faster reaction rates and improved product yields. Furthermore, the electron-rich nature of these ligands enhances the oxidative addition of the palladium center to the substrate. The tunability of the biarylphosphine scaffold allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific transformations. sigmaaldrich-jp.com

Overview of RuPhos Pd G1 Methyl t-Butyl Ether Adduct as a Generation 1 Palladium Precatalyst

The this compound is a prime example of a first-generation Buchwald precatalyst. sigmaaldrich.com It is an air- and moisture-stable solid, which simplifies handling and setup of reactions. sigmaaldrich.com The "G1" designation indicates that it is based on the original phenethylamine (B48288) scaffold, designed for reliable generation of the active catalyst. sigmaaldrich.com The inclusion of the bulky and electron-rich RuPhos ligand imparts high reactivity, making it suitable for a range of challenging cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. sigmaaldrich.comalfachemic.com The "methyl t-butyl ether adduct" portion of the name indicates the presence of a molecule of methyl t-butyl ether within the crystal lattice, which is a remnant of the purification process and is generally not considered to impact its catalytic performance. nih.gov

Detailed Research Findings

The utility of the this compound is well-documented in the scientific literature, with numerous studies demonstrating its efficacy in various cross-coupling reactions.

Structural Features and Catalytic Activity

The precatalyst consists of a palladium(II) center coordinated to the RuPhos ligand, a chloride anion, and a 2-phenylethylamine ligand that forms a palladacycle. This palladacycle structure is key to its stability and mechanism of activation. Upon treatment with a base, the amine proton is removed, which facilitates the reductive elimination of the Pd(II) center to the catalytically active Pd(0) species. The bulky dicyclohexylphosphino and diisopropoxy substituents on the RuPhos ligand create a sterically demanding environment around the palladium center, which is crucial for promoting the desired catalytic cycle and preventing catalyst deactivation.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and the RuPhos Pd G1 adduct has proven to be an effective catalyst for this transformation, particularly with challenging substrates like aryl chlorides.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides using this compound

| Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 18 | >95 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 |

| 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | Cs₂CO₃ | THF | 65 | 24 | 88 |

This table is a representation of typical results and specific conditions may vary based on the full scope of the cited literature.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The RuPhos Pd G1 adduct is a highly effective catalyst for the coupling of a wide range of amines with aryl halides.

Table 2: Buchwald-Hartwig Amination using this compound

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Morpholine (B109124) | NaOt-Bu | Toluene | 80 | 16 | 98 |

| 1-Chloro-3-methoxybenzene | Aniline | K₃PO₄ | Dioxane | 100 | 20 | 90 |

| 2-Chlorotoluene | n-Hexylamine | LiHMDS | THF | 70 | 12 | 94 |

This table is a representation of typical results and specific conditions may vary based on the full scope of the cited literature.

Chemical Compound Information

The following table lists the chemical compounds mentioned in this article.

Structure

2D Structure

Properties

Molecular Formula |

C43H65ClNO3PPd |

|---|---|

Molecular Weight |

816.8 g/mol |

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |

InChI |

InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |

InChI Key |

FINPLSBBDVRBPA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Origin of Product |

United States |

Mechanistic Investigations of Ruphos Pd G1 Methyl T Butyl Ether Adduct Activation and Catalysis

Understanding Precatalyst Activation Pathways

The activation of the RuPhos Pd G1 precatalyst is the initial, critical step that transitions the stable, air- and moisture-tolerant Pd(II) complex into the catalytically active Pd(0) species. psu.eduuvic.ca This process is designed to be efficient and occur under typical reaction conditions, often triggered by the base present in the reaction mixture. acs.org The general structure of these palladacycle precatalysts allows for the controlled release of the active catalyst, minimizing the formation of inactive palladium black. psu.edu

Experimental Probes for Palladium(0) Active Species Generation

The generation of the active L-Pd(0) species from the Pd(II) precatalyst is a key event in the catalytic cycle. Various experimental techniques are employed to monitor this transformation and characterize the resulting active catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a primary tool for investigating the activation of phosphine-ligated palladium precatalysts. mdpi.com The phosphorus atom in the RuPhos ligand provides a sensitive handle to observe changes in the coordination environment of the palladium center. The transformation from the Pd(II) precatalyst to the Pd(0) active species is accompanied by a characteristic shift in the ³¹P NMR signal. mdpi.com Advanced 1D and 2D NMR techniques can further elucidate the structure of intermediates and byproducts formed during the activation process. mdpi.com

Mass Spectrometry (MS): Real-time monitoring of catalyst activation can be achieved using advanced mass spectrometric techniques, such as pressurized sample infusion mass spectrometry. uvic.ca This method allows for the direct observation of key catalytic intermediates, including the monoligated LPd(0) species, as they form in solution. uvic.ca Studies on analogous stable dialkyl palladium precatalysts have demonstrated the ability to track the dissociation of sacrificial ligands and the reductive elimination step that leads to the active catalyst. uvic.cachemrxiv.org

Role of the Methyl t-Butyl Ether Adduct in Precatalyst Stability and Activation Kinetics

This enhanced stability offers significant practical advantages:

Extended Shelf-Life: The precatalyst can be stored for long periods without significant degradation.

Ease of Handling: The solid is easier to weigh and handle in a standard laboratory environment, often without the need for a glovebox. rsc.org

The MTBE adduct is a labile component that is readily released into the solution upon dissolution of the precatalyst, having a negligible direct impact on the subsequent activation kinetics and catalytic performance. The primary function is to ensure the integrity and purity of the precatalyst from synthesis to application.

Elucidation of the Catalytic Cycle Involving RuPhos Pd G1 Methyl t-Butyl Ether Adduct

Once the active (RuPhos)Pd(0) species is generated, it enters the catalytic cycle, which is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Detailed Analysis of the Oxidative Addition Step

Oxidative addition is the first step of the catalytic cycle, where the organic electrophile (typically an aryl or vinyl halide/triflate) reacts with the (RuPhos)Pd(0) complex. This process involves the cleavage of the carbon-heteroatom bond and results in the formation of a new Pd(II) intermediate, with both organic fragments now bonded to the metal center. youtube.com This increases the oxidation state and coordination number of the palladium.

Kinetic studies on similar palladium(0) complexes suggest that the reaction is typically first-order in both the palladium complex and the organic halide. researchgate.net For bulky phosphine (B1218219) ligands like RuPhos, the oxidative addition is believed to proceed through a dissociative mechanism, where the active species is a coordinatively unsaturated, 14-electron LPd(0) complex. researchgate.net This species is highly reactive towards the electrophile. The rate of oxidative addition can be influenced by the electronic properties of the aryl halide, with electron-withdrawing groups on the aryl ring generally accelerating the reaction. researchgate.net

Studies on the Transmetalation Step and Substrate Reactivity Profiles

Transmetalation is the step where the organic group from the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide or other leaving group from the Pd(II) intermediate. researchgate.net

The mechanism of transmetalation, particularly in Suzuki-Miyaura coupling, can be complex and is often dependent on the reaction conditions, especially the base and solvent used. researchgate.netnih.gov Two primary pathways are often considered:

The Oxo-Palladium Pathway: This involves the formation of a palladium-hydroxo complex, [LPd(Ar)(OH)], which then reacts with the neutral organoboron reagent. nih.gov

The Boronate Pathway: This pathway involves the reaction of the [LPd(Ar)(X)] complex with an "ate" complex of the organoboron reagent, formed by the reaction of the boronic acid with the base. nih.govdntb.gov.ua

The RuPhos ligand has proven to be exceptionally effective in a broad range of cross-coupling reactions, demonstrating its versatility and robustness. rsc.org The following table summarizes the substrate scope for reactions catalyzed by RuPhos-palladium systems.

| Coupling Reaction | Electrophile Scope | Nucleophile Scope | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl halides (Cl, Br), aryl fluorosulfonates | Aryl/heteroaryl boronic acids, potassium heteroaryltrifluoroborates | Efficient coupling of challenging heteroaryl partners at low catalyst loadings (as low as 0.5 mol%). Essentially stoichiometric amounts of the nucleophile can be used. | acs.orgresearchgate.net |

| Buchwald-Hartwig Amination | Aryl/heteroaryl halides (Cl, Br) | Primary and secondary amines (aliphatic and aromatic), diarylamines | Provides one of the widest scopes for C-N coupling. Reactions are robust and can be performed without a glovebox. | rsc.orgmit.edu |

| Pyridine (B92270) Functionalization | Pyridine-derived quaternary phosphonium (B103445) salts | Aryl boronic acids | Enables electrophilic functionalization of pyridine derivatives to form heterobiaryls. | researchgate.net |

Reductive Elimination Mechanisms Leading to Product Formation

Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, the two organic groups coupled on the Pd(II) center form a new carbon-carbon or carbon-heteroatom bond, and the desired product is released from the coordination sphere of the metal. uleth.ca This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

Kinetic studies on the reductive elimination from (RuPhos)Pd(II) amido complexes in Buchwald-Hartwig amination have shown that these complexes are often the resting state of the catalyst. mit.eduacs.org This implies that reductive elimination can be the turnover-limiting step under certain conditions. The rate of this step is significantly influenced by the electronic properties of the coupling partners.

| Coupling Partner | Electronic Effect | Impact on Reductive Elimination Rate | Reference |

|---|---|---|---|

| Aryl Halide Fragment on Pd | Electron-deficient | Faster rate | acs.org |

| Amine Fragment on Pd | Electron-rich | Faster rate | acs.org |

These findings indicate that the reductive elimination is facilitated when there is a greater electronic disparity between the two groups to be coupled. acs.org For many substrates, particularly those involving nucleophilic amines like N-alkyl anilines, the reductive elimination from (RuPhos)Pd(II) complexes is a facile process. acs.org The steric bulk of the RuPhos ligand is also thought to promote this step by destabilizing the Pd(II) intermediate and favoring the formation of the product. uleth.ca

Insights into Catalyst Deactivation and Longevity

Strategies for Suppressing Non-Productive Palladium(I)-Dimer Formation

The formation of [Pd(I)]-dimers is a recognized pathway that can sequester the active Pd(0) catalyst from the reaction mixture. These dimers can be catalytically inactive or significantly less active than the monomeric Pd(0) species. The propensity for dimer formation is influenced by the nature of the phosphine ligand.

One key strategy to suppress the formation of these non-productive dimers is the use of sterically bulky ligands. The RuPhos ligand, a member of the dialkylbiarylphosphine family, possesses significant steric hindrance around the palladium center. This bulkiness can disfavor the formation of the bridged dimer structure, thereby promoting the longevity of the active monomeric catalyst.

Key Strategies to Mitigate Pd(I)-Dimer Formation:

Ligand Design: The inherent steric bulk of the RuPhos ligand is a primary factor in preventing the formation of inactive Pd(I) dimers. The dicyclohexylphosphino group and the diisopropoxybiphenyl framework create a congested environment around the palladium atom.

Reaction Concentration: Maintaining an appropriate catalyst concentration can also influence the equilibrium between the monomeric active species and the dimeric inactive form. At lower catalyst concentrations, the formation of dimers, a bimolecular process, can be suppressed.

Additive Effects: While not extensively documented specifically for RuPhos Pd G1, in some palladium-catalyzed systems, the choice of base and solvent can influence the stability of the active catalyst and potentially suppress deactivation pathways.

Factors Influencing Catalyst Stability Under Reaction Conditions

The stability of the RuPhos Pd G1 catalyst under operational conditions is a multifactorial issue, with temperature, the nature of the substrates and the base employed all playing significant roles.

Interactive Data Table: Factors Affecting RuPhos Pd G1 Stability

| Factor | Observation | Implication on Stability |

| Temperature | Higher temperatures can accelerate the rate of desired catalytic turnover but may also increase the rate of catalyst decomposition pathways. | Optimal temperature is a balance between reaction rate and catalyst longevity. |

| Substrate Steric Hindrance | Very bulky substrates can sometimes lead to ligand displacement or the formation of dormant palladium complexes. | The robust nature of the RuPhos ligand generally accommodates a wide range of substrates, but extremely hindered partners may require careful optimization. |

| Substrate Electronic Properties | Electron-poor or coordinating substrates (e.g., certain heterocycles) can sometimes coordinate strongly to the palladium center, leading to catalyst inhibition. | The choice of base and solvent can sometimes mitigate these inhibitory effects. |

| Base Strength | Strong bases are required for the activation of the G1 precatalyst. However, excessively strong bases or high concentrations can lead to side reactions and catalyst degradation. | The selection of an appropriate base (e.g., sodium t-butoxide, LHMDS) and its stoichiometry is crucial for efficient activation without promoting deactivation. |

| Solvent | The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle. | Aprotic, non-coordinating solvents like toluene (B28343) or dioxane are commonly used and generally provide a stable environment for the catalyst. |

Research has shown that for some Buchwald-type catalysts, the presence of certain N-heteroaromatic substrates can displace the phosphine ligand, resulting in the formation of catalytically dormant palladium complexes that may only reactivate upon heating. While the RuPhos ligand is designed to be robust, such interactions can still be a consideration for catalyst longevity, particularly in challenging coupling reactions.

Scope and Applications of Ruphos Pd G1 Methyl T Butyl Ether Adduct in Advanced Organic Synthesis

Applications in Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, has been significantly advanced by the development of sophisticated catalyst systems. wikipedia.orglibretexts.org The RuPhos Pd G1 methyl t-butyl ether adduct, a first-generation (G1) Buchwald pre-catalyst, is particularly effective in this transformation. numberanalytics.comsigmaaldrich.com The general mechanism involves the oxidative addition of an aryl halide to the Pd(0) center, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the active catalyst. libretexts.org

N-Arylation of Primary and Secondary Amines

The RuPhos Pd G1 adduct demonstrates exceptional efficacy in the N-arylation of a wide array of primary and secondary amines with various aryl and heteroaryl halides. The bulky and electron-rich nature of the RuPhos ligand facilitates the crucial reductive elimination step, leading to high yields and broad functional group tolerance. numberanalytics.com Catalyst systems based on the RuPhos ligand have been shown to be highly effective for the C-N cross-coupling of a diverse range of secondary amines with aryl chlorides. researchgate.net

Research has demonstrated the successful coupling of various primary and secondary amines with aryl chlorides, a typically less reactive class of substrates. The use of the RuPhos ligand allows for these challenging transformations to proceed efficiently.

Table 1: Buchwald-Hartwig Amination of Primary and Secondary Amines with Aryl Chlorides using a RuPhos-based Catalyst System

| Amine | Aryl Chloride | Product | Yield (%) |

| Aniline | 4-Chlorotoluene | 4-Methyl-N-phenylaniline | 98 |

| Morpholine (B109124) | 4-Chloroanisole | 4-(4-Methoxyphenyl)morpholine | 95 |

| Pyrrolidine | 2-Chloropyridine | 2-(Pyrrolidin-1-yl)pyridine | 92 |

| n-Hexylamine | 1-Chloro-4-(trifluoromethyl)benzene | N-(n-Hexyl)-4-(trifluoromethyl)aniline | 89 |

| Di-n-butylamine | 4-Chlorobenzonitrile | 4-(Dibutylamino)benzonitrile | 96 |

Data compiled from representative examples in the literature. Conditions may vary.

Challenging Substrates in Amination Reactions

A significant advantage of the RuPhos Pd G1 adduct is its ability to facilitate the amination of challenging substrates, particularly heteroaryl halides. These substrates are often prone to catalyst inhibition or undesired side reactions. The unique steric and electronic properties of the RuPhos ligand enable the efficient coupling of amines with a variety of heteroaryl chlorides and bromides, including those containing free N-H groups like indoles and pyrimidines. sigmaaldrich.com

The catalyst has proven effective in the amination of base-sensitive five-membered heteroaryl halides, a transformation that is often difficult to achieve with other catalyst systems. This capability is crucial for the synthesis of many pharmaceutically relevant compounds.

Table 2: Buchwald-Hartwig Amination of Challenging Heteroaryl Halides

| Amine | Heteroaryl Halide | Product | Yield (%) |

| Morpholine | 2-Chloropyrimidine | 2-(Morpholino)pyrimidine | 85 |

| Aniline | 5-Bromoindole | N-Phenyl-1H-indol-5-amine | 78 |

| Piperidine | 3-Chloropyridine | 3-(Piperidin-1-yl)pyridine | 88 |

| n-Butylamine | 2-Bromo-1,3-thiazole | N-Butylthiazol-2-amine | 75 |

Data compiled from representative examples in the literature. Conditions may vary.

Synthetic Utility in Complex Molecule Construction

In the pharmaceutical industry, the RuPhos ligand has been instrumental in the development of scalable synthetic routes to key drug intermediates. For example, a RuPhos-based catalyst system was crucial for the efficient synthesis of a 2-aminopyridine (B139424) intermediate en route to the CDK4/6 inhibitor, abemaciclib. mdpi.com

Applications in Carbon-Carbon Cross-Coupling Reactions

Beyond C-N bond formation, the this compound is also a competent catalyst for various carbon-carbon (C-C) cross-coupling reactions, which are fundamental transformations in organic synthesis for the construction of the carbon skeletons of molecules.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organohalide, is one of the most widely used cross-coupling reactions. nih.gov The RuPhos Pd G1 adduct can catalyze the coupling of a variety of aryl and heteroaryl chlorides with arylboronic acids, providing access to a diverse range of biaryl and heteroaryl-aryl structures. researchgate.net The catalyst's effectiveness with challenging aryl chloride substrates is particularly noteworthy.

Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids

| Aryl Chloride | Arylboronic Acid | Product | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |

| 2-Chlorotoluene | 4-Formylphenylboronic acid | 4'-(Hydroxymethyl)-2-methyl-1,1'-biphenyl | 85 |

| 1-Chloro-4-nitrobenzene | 3-Methoxyphenylboronic acid | 3-Methoxy-4'-nitro-1,1'-biphenyl | 88 |

| 2-Chloropyridine | Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)pyridine | 79 |

Data compiled from representative examples in the literature. Conditions may vary.

Heck Reaction Systems

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a powerful method for the synthesis of substituted alkenes. rsc.org The RuPhos Pd G1 adduct is a suitable catalyst for this transformation, promoting the coupling of aryl halides with a variety of olefinic partners. While detailed studies specifically highlighting the G1 adduct are less common than for Buchwald-Hartwig aminations, the general applicability of RuPhos-ligated palladium catalysts in Heck reactions is well-established.

Table 4: Heck Reaction of Aryl Halides with Alkenes

| Aryl Halide | Alkene | Product | Yield (%) |

| 4-Bromoanisole | n-Butyl acrylate | (E)-Butyl 3-(4-methoxyphenyl)acrylate | 90 |

| 1-Iodo-4-nitrobenzene | Styrene | (E)-1-Nitro-4-styrylbenzene | 85 |

| 3-Bromopyridine | Methyl methacrylate | (E)-Methyl 2-methyl-3-(pyridin-3-yl)acrylate | 78 |

| 4-Iodobenzonitrile | 1-Octene | (E)-4-(Oct-1-en-1-yl)benzonitrile | 82 |

Data compiled from representative examples in the literature. Conditions may vary.

Hiyama, Negishi, and Sonogashira Coupling Processes

The this compound serves as a versatile catalyst for various cross-coupling reactions that form carbon-carbon bonds. sigmaaldrich.comkrackeler.com

The Hiyama coupling involves the reaction of organosilanes with organic halides. organic-chemistry.org The use of organosilanes is advantageous due to their stability and low toxicity. nih.gov The reaction is initiated by the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species, which then undergoes transmetalation with the palladium center. organic-chemistry.org While specific examples detailing the use of the RuPhos Pd G1 adduct in Hiyama couplings are not extensively documented in the provided results, its general applicability to such transformations is noted. sigmaaldrich.comkrackeler.com A related protocol, the Hiyama-Denmark coupling, can proceed without a fluoride activator. organic-chemistry.org

The Negishi coupling , which pairs organozinc reagents with organic halides, is another important C-C bond-forming reaction where this catalyst is applicable. sigmaaldrich.comkrackeler.com

The Sonogashira coupling reaction is a fundamental method for synthesizing alkynes by coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups, making it valuable in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov The reaction traditionally employs a palladium catalyst and a copper co-catalyst, although copper-free versions have been developed. wikipedia.orgorganic-chemistry.org The RuPhos Pd G1 adduct is indicated as a suitable catalyst for Sonogashira reactions. sigmaaldrich.comkrackeler.com

Stille Coupling Efficiencies

The Stille coupling reaction, which joins organotin compounds with organic halides, is another key transformation where the this compound is utilized. sigmaaldrich.comkrackeler.com This reaction is known for its tolerance of a wide variety of functional groups and for the stability of the organotin reagents. The efficiency of the Stille coupling often depends on the nature of the catalyst, and the use of advanced phosphine (B1218219) ligands like RuPhos can enhance reaction rates and yields.

Diverse Catalytic Transformations Enabled by this compound

Beyond traditional cross-coupling reactions, the this compound catalyzes a variety of other important organic transformations.

C-N Cross-Coupling Reactions of Heterocyclic Substrates

The catalyst is particularly effective in C-N cross-coupling reactions, a cornerstone of pharmaceutical and materials chemistry. One notable application is in the coupling of 3-halo-2-aminopyridines. chemicalbook.comchemicalbook.com These reactions, often referred to as Buchwald-Hartwig aminations, benefit from the high activity of the RuPhos-ligated palladium center, which can facilitate the coupling of challenging heterocyclic substrates. krackeler.comalfachemic.com

Thermal Dehydrogenative Diels-Alder Reactions of Styrenes

A unique application of the this compound is as a catalyst in the thermal dehydrogenative Diels-Alder reaction of styrenes. chemicalbook.comchemicalbook.com This transformation allows for the construction of complex cyclic structures from relatively simple starting materials.

Domino Reactions Incorporating C-H Functionalization

The catalyst has also been employed in domino reactions that involve C-H functionalization. chemicalbook.comchemicalbook.com For instance, it has been used in a domino reaction of two aryl iodides that incorporates two C-H functionalization steps. chemicalbook.com This type of reaction is highly efficient as it allows for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. The development of methods for the direct functionalization of unactivated C-H bonds is a significant area of research, offering a more atom-economical approach to synthesis compared to traditional methods that rely on pre-functionalized substrates. nih.gov

Ligand Effects and Structure Activity Relationships in Ruphos Palladium Systems

Steric and Electronic Parameters of the RuPhos Ligand Framework

The RuPhos ligand, chemically known as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, possesses a sophisticated architecture designed to optimize catalytic activity. Its structure features bulky dicyclohexylphosphino and 2',6'-diisopropoxy substituents on a biphenyl (B1667301) backbone. These groups are not merely passive components; they actively define the catalyst's behavior.

The steric and electronic properties of the ligand have a profound impact on the elementary steps of the catalytic cycle. iucr.org The bulky substituents on the phosphine (B1218219) and the biphenyl scaffold create a sterically demanding environment around the palladium atom. researchgate.net The crystal structure of the free RuPhos ligand has been determined, providing precise data on its geometry. nih.gov

A key descriptor of a phosphine ligand's steric character is its Tolman cone angle. For RuPhos, this angle is smaller than that of related ligands like BrettPhos, which suggests that RuPhos donates less electron density to the coordinated metal center. iucr.org This electronic feature is significant, as it influences the energetics of the catalytic cycle. Density Functional Theory (DFT) calculations have corroborated this, indicating that for the Pd-RuPhos system, the reductive elimination step is often the rate-limiting step in Buchwald-Hartwig amination reactions. researchgate.netacs.org This is in contrast to more electron-donating ligands where oxidative addition can be rate-limiting. acs.org The 2',6'-disubstitution on the lower biphenyl ring is also critical, as it helps to stabilize the highly reactive L-Pd(0) intermediate that forms during the catalytic cycle. wikipedia.orgnih.gov

| Parameter | Description | Impact on Catalysis | Source |

|---|---|---|---|

| Structural Feature | 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Creates a specific steric and electronic environment around the Palladium center. | wikipedia.org |

| Steric Hindrance | Bulky cyclohexyl and isopropoxy groups create a congested coordination sphere. | Favors coupling of sterically hindered substrates; influences the rate-limiting step. | iucr.orgresearchgate.net |

| Electronic Effect | Considered less electron-donating compared to ligands like BrettPhos. | Contributes to making reductive elimination the rate-limiting step in many aminations. | iucr.orgacs.org |

| Rate-Limiting Step (Typical) | Reductive Elimination | The activation energy for this step is 32.0 kcal/mol in a model amination reaction. | acs.org |

Comparative Studies with Other Biarylphosphine Ligands in Palladium Catalysis

The performance of RuPhos is best understood when compared to other members of the dialkylbiaryl phosphine ligand family, such as BrettPhos, SPhos, and XPhos. Such comparative studies reveal that no single ligand is universally superior; instead, their effectiveness is often complementary and substrate-dependent. acs.orgrsc.org

A particularly insightful comparison is between RuPhos and BrettPhos in the context of Buchwald-Hartwig amination. acs.org Research has shown that Pd-RuPhos catalysts display high activity for coupling sterically hindered secondary amines, whereas Pd-BrettPhos is often more effective for primary amines. iucr.orgresearchgate.net This difference in reactivity stems directly from their differing steric and electronic profiles. acs.orgresearchgate.net DFT studies have elucidated that due to the distinct structures, the rate-limiting step for the Pd-RuPhos system is reductive elimination, while for the Pd-BrettPhos system, it is oxidative addition. researchgate.netacs.org

| Catalyst System | Preferred Substrate Type | Rate-Limiting Step | Activation Energy (Oxidative Addition) | Activation Energy (Reductive Elimination) | Source |

|---|---|---|---|---|---|

| Pd-RuPhos | Secondary Amines | Reductive Elimination | 13.3 kcal/mol | 32.0 kcal/mol | iucr.orgacs.org |

| Pd-BrettPhos | Primary Amines | Oxidative Addition | 23.3 kcal/mol | 19.8 kcal/mol | iucr.orgacs.org |

Beyond amination, RuPhos has proven effective for Negishi couplings involving sterically hindered substrates and for Suzuki-Miyaura couplings. nih.govwikipedia.org In broader evaluations against a variety of commercially available ligands, electron-rich and sterically demanding phosphines like RuPhos frequently exhibit superior performance in cross-coupling reactions compared to more generic ligands. researchgate.net

Influence of Ligand Generation (G1 vs. G2, G3 RuPhos Precatalysts) on Catalytic Performance

The "RuPhos Pd G1 methyl t-butyl ether adduct" is a first-generation (G1) precatalyst. The generation (G1, G2, G3, etc.) refers to the specific structure of the palladium complex, which is designed for stability and ease of activation into the catalytically active Pd(0) species.

G1 Precatalysts: The G1 adduct is an oxidative addition complex (OAC). wikipedia.org These are typically stable, allowing for easier handling. The specific adduct, in this case with methyl t-butyl ether, is a defined, crystalline solid.

G2 Precatalysts: Second-generation precatalysts often feature an allyl or related ligand, such as in (RuPhos)Pd(allyl)Cl. They are designed for reliable and rapid generation of the active L-Pd(0) catalyst.

G3 Precatalysts: Third-generation precatalysts, such as those incorporating a substituted cinnamyl or mesityl ligand, are generally found to be highly advantageous. researchgate.net They offer improved stability and facilitate catalysis with very low catalyst loadings and high chemoselectivity. researchgate.net

While later generations offer enhancements in stability and ease of activation, the G1 adduct remains a highly effective and widely utilized precatalyst in numerous synthetic applications. google.comgoogle.comgoogleapis.com The choice of generation often depends on the specific reaction, cost considerations, and the desired operational simplicity.

| Generation | General Structure Type | Key Characteristics | Source |

|---|---|---|---|

| G1 | Adducts (e.g., with MTBE) / Oxidative Addition Complexes | Stable, well-defined solids. The "this compound" falls in this class. | wikipedia.orgaablocks.com |

| G2 | (Ligand)Pd(allyl)Cl or similar | Designed for reliable and rapid activation to the active Pd(0) species. | wikipedia.org |

| G3 | (Ligand)Pd(cinnamyl)Cl or similar | Often provides improved performance with lower catalyst loadings and higher chemoselectivity. | researchgate.net |

Rational Ligand Modification Strategies for Enhanced Selectivity and Reactivity

The development of the entire family of dialkylbiaryl phosphine ligands, including RuPhos, is a prime example of rational ligand design. wikipedia.org The core strategy involves modifying the ligand framework to systematically tune its steric and electronic properties to overcome specific catalytic challenges.

The key design principles that led to RuPhos include:

Incorporation of Bulky, Electron-Donating Groups: The use of dicyclohexylphosphino groups provides the necessary steric bulk and electron density to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org

Strategic Substitution on the Biphenyl Backbone: The placement of di-isopropoxy groups at the 2' and 6' positions of the second phenyl ring is crucial. This feature helps prevent catalyst decomposition through C-H activation and is thought to play a role in stabilizing the active L-Pd(0) species. wikipedia.orgnih.gov

Understanding the structure-activity relationship, such as the fact that reductive elimination is rate-limiting for the Pd-RuPhos system, provides a clear roadmap for future rational design. acs.org A logical next step in ligand modification would be to introduce features that specifically lower the energy barrier of this step, potentially by fine-tuning the electronic properties of the biaryl backbone or the substituents on the phosphorus atom. This targeted approach allows chemists to develop new generations of ligands with even greater reactivity and selectivity for challenging chemical transformations.

Computational and Theoretical Investigations of Ruphos Pd G1 Methyl T Butyl Ether Adduct Catalysis

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to map the energetic landscapes of palladium-catalyzed cross-coupling reactions, providing a step-by-step understanding of the catalytic cycle. nih.govmdpi.comucm.es For catalysts generated from biarylphosphine ligands like RuPhos, the generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

DFT studies on related XPhos-ligated systems, which share the dialkylbiarylphosphine motif with RuPhos, have shown that the catalytic cycle proceeds through this traditional pathway. nih.gov The initial step, oxidative addition of an aryl halide or pseudohalide to the L1Pd(0) species, is frequently identified as the turnover-limiting step of the entire catalytic cycle. researchgate.netnih.gov However, computational investigations have revealed that the nature of the ligand can significantly influence the relative energy barriers of the subsequent steps.

Theoretical Prediction of L1Pd(0) Species Formation and Stability

The RuPhos Pd G1 adduct is a Pd(II) precatalyst designed for the efficient in-situ generation of the active Pd(0) catalyst. sigmaaldrich.com Theoretical studies provide insight into the formation and stability of the key monoligated L1Pd(0) species, which is widely considered the most active catalyst in cross-coupling cycles. nih.govacs.org The G1 palladacycle is activated by a base, which facilitates the reductive elimination of the phenethylamine-derived backbone to produce the L-Pd(0) species. sigmaaldrich.com

Computational studies on related palladacycles confirm that they can serve as reservoirs for monophosphine-Pd(0) complexes. nih.govresearchgate.net The reductive elimination from a Pd(II) palladacycle, upon coordination of a phosphine (B1218219) ligand like RuPhos, generates the reactive L·Pd(0) intermediate that subsequently enters the catalytic cycle. nih.gov

Computational Modeling of Oxidative Addition and Reductive Elimination Transition States

Oxidative Addition: DFT modeling of the oxidative addition of aryl halides to L1Pd(0) species reveals a transition state where the C-X bond of the electrophile is cleaved as two new bonds to the palladium center are formed. researchgate.netnih.gov For bulky biarylphosphine ligands like RuPhos and the related XPhos, computational studies suggest that non-covalent interactions between the biaryl scaffold of the ligand and the palladium center can play a crucial role in stabilizing the transition state, thereby lowering the activation barrier. researchgate.net The process is generally favored with the highly reactive, coordinatively unsaturated L1Pd(0) species generated from the bulky RuPhos ligand. nih.gov

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. umb.eduumb.edu Computational studies on Pd(II) amido complexes supported by RuPhos have found that reductive elimination is the rate-limiting step, with a higher activation energy barrier than oxidative addition. researchgate.net Kinetic and computational data for this system are summarized in the table below. The transition state for reductive elimination is typically a three-coordinate species, and its formation is favored by bulky ligands that promote the dissociation of other coordinating species. nih.govnih.gov During the transition state, the geometry at the palladium center distorts significantly to bring the two coupling partners into proximity for bond formation. nih.gov

| Catalytic System | Reaction Step | Calculated Activation Barrier (kcal/mol) | Rate-Limiting Step |

|---|---|---|---|

| Pd-RuPhos | Oxidative Addition | Lower | Reductive Elimination |

| Pd-RuPhos | Reductive Elimination | Higher | |

| Pd-BrettPhos | Oxidative Addition | Higher | Oxidative Addition |

| Pd-BrettPhos | Reductive Elimination | Lower |

Note: "Lower" and "Higher" are relative terms based on the computational findings in the cited source, which show a clear trend for these ligand systems. researchgate.net

Application of Ligand Parametrization and Machine Learning in Catalyst Design

The development of new catalysts has traditionally relied on intuition and extensive experimental screening. However, the vast chemical space of potential ligands makes this approach inefficient. rsc.orgrsc.org Modern catalyst design increasingly leverages computational tools, including ligand parameterization and machine learning, to accelerate the discovery of superior catalysts. rsc.orgacs.org

Ligand Parameterization: This approach seeks to quantify the steric and electronic properties of ligands like RuPhos and correlate these properties with catalytic performance. researchgate.netdntb.gov.ua Parameters such as the Tolman cone angle, percent buried volume (%Vbur), and electronic parameters derived from DFT calculations are used to build predictive models. nih.govucla.edu These models can help rationalize why certain ligands are effective and guide the design of new ligands with optimized characteristics. For instance, such parameters can be used to predict whether a ligand is likely to favor the formation of the highly active L1Pd(0) species. acs.orgresearchgate.net

| Parameter | Description | Predicted Influence on Catalysis |

|---|---|---|

| Tolman Cone Angle (θ) | A measure of the steric bulk of a ligand. | Larger cone angles favor lower coordination numbers, promoting L1Pd(0) formation and faster reductive elimination. nih.gov |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | A descriptor of the steric environment that can discriminate between mono- and bis-ligated Pd(0) pathways. researchgate.net |

| Tolman Electronic Parameter (TEP) | Measures the electron-donating or -withdrawing ability of a phosphine ligand based on the C-O stretching frequency of a Ni(CO)3L complex. | More electron-donating ligands can increase the rate of oxidative addition. |

Machine Learning (ML): Machine learning techniques are emerging as powerful complements to quantum chemical methods for exploring the vast chemical space of ligands. rsc.org By training ML models on data from DFT calculations, it is possible to predict reaction energies and activation barriers for thousands of potential ligand structures with high speed and accuracy. rsc.orgrsc.org For example, a Δ-ML approach can efficiently screen for ligands that minimize the reaction energy for a critical step like C-H activation. rsc.org These data-driven strategies can identify novel, high-performance phosphine ligands that might not have been discovered through traditional methods, paving the way for the next generation of catalysts inspired by the success of ligands like RuPhos. rsc.orgrsc.org

Methodological Advancements and Optimization Strategies for Ruphos Pd G1 Methyl T Butyl Ether Adduct Catalysis

Optimization of Reaction Conditions for Broad Substrate Scope

The effectiveness of the RuPhos Pd G1 methyl t-butyl ether adduct is highly dependent on the careful optimization of reaction parameters such as the choice of base, temperature, and reaction time. These factors are crucial for expanding the catalyst's applicability across a wide range of substrates, including challenging combinations of aryl halides and amines.

A critical component in Buchwald-Hartwig amination reactions is the base, which plays a multifaceted role in the catalytic cycle. The selection of an appropriate base can significantly influence reaction rates and yields. While strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) are commonly employed, the choice is highly context-dependent. For instance, in the C,N-cross coupling of 3-halo-2-aminopyridines, the use of the RuPhos precatalyst in conjunction with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has proven to be highly effective. nih.gov

Temperature is another key variable. While many cross-coupling reactions require elevated temperatures to proceed efficiently, the high activity of the RuPhos Pd G1 adduct can enable reactions at milder conditions. In a study involving the coupling of 3-bromo-2-aminopyridine with morpholine (B109124), the RuPhos precatalyst demonstrated the ability to effectively catalyze the reaction at room temperature, outperforming in situ generated catalysts. nih.gov This capability is particularly valuable when dealing with thermally sensitive substrates.

The substrate scope of the RuPhos Pd G1 adduct has been shown to include a variety of aryl and heteroaryl halides. For example, in the coupling of 3-halo-2-aminopyridines, the catalyst was effective for both 3-bromo and the less reactive 3-chloro derivatives, showcasing its broad utility. nih.gov The catalyst also accommodates a range of amine coupling partners, from simple cyclic amines like morpholine to more complex primary and secondary amines.

The following table summarizes the performance of the RuPhos precatalyst (Pre-L3) in the coupling of 3-bromo-2-aminopyridine with morpholine under optimized conditions, highlighting its effectiveness.

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ / RuPhos (L3) | 65 | 16 | 71 |

| RuPhos Precatalyst (Pre-L3) | 65 | 16 | 83 |

| Pd₂(dba)₃ / BINAP (L9) | 65 | 16 | 71 |

| RuPhos Precatalyst (Pre-L3) | RT | 16 | 71 |

| Pd₂(dba)₃ / BINAP (L9) | RT | 16 | 21 |

Data sourced from a study on C,N-cross coupling of 3-halo-2-aminopyridines. nih.gov

Role of Solvent Systems on Catalytic Efficiency and Outcome

The choice of solvent is a critical parameter that can profoundly impact the efficiency and selectivity of cross-coupling reactions catalyzed by the RuPhos Pd G1 adduct. researchgate.net Solvents can influence catalyst solubility, stability, and the rates of the individual steps within the catalytic cycle.

Commonly used solvents for Buchwald-Hartwig aminations include ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, as well as aromatic hydrocarbons such as toluene (B28343). In the case of the C,N-coupling of 3-halo-2-aminopyridines with the RuPhos Pd G1 adduct, THF and dioxane were both found to be effective solvents, while toluene did not yield any product. nih.gov This highlights the importance of solvent screening for specific applications.

In recent years, there has been a significant push towards the use of more sustainable and "green" solvents. nih.gov Research into aqueous micellar catalysis has shown promise for palladium-catalyzed cross-couplings. nih.gov The use of surfactants can create nanoreactors in water, allowing for efficient coupling of water-insoluble substrates. nih.gov While specific studies focusing solely on the RuPhos Pd G1 adduct in these systems are limited, the general trend suggests that such solvent systems could offer a more environmentally benign alternative to traditional organic solvents.

The impact of different solvent systems on a model Buchwald-Hartwig reaction is illustrated in the table below, showcasing how solvent choice can dictate reaction success.

| Solvent | Temperature (°C) | Yield (%) |

| THF | 65 | 83 |

| Dioxane | 90 | 82 |

| Toluene | 90 | 0 |

Data based on the coupling of 3-bromo-2-aminopyridine with morpholine using the RuPhos precatalyst. nih.gov

Strategies for Minimizing Catalyst Loading and Maximizing Turnover Numbers/Frequencies

A major goal in catalysis is to achieve high product yields with minimal amounts of the catalyst, which is quantified by the turnover number (TON) and turnover frequency (TOF). High TONs and TOFs are indicative of a highly efficient and robust catalytic system. For precious metal catalysts like those based on palladium, minimizing the catalyst loading is also economically and environmentally crucial. nih.gov

The RuPhos Pd G1 adduct, being a highly active precatalyst, is well-suited for reactions with low catalyst loadings. sigmaaldrich-jp.comnih.gov The generation of a monoligated Pd(0) species, which is believed to be the active catalyst, is a key factor in achieving high turnover. sigmaaldrich-jp.com The bulky and electron-rich nature of the RuPhos ligand facilitates the formation of this highly reactive intermediate.

Strategies to maximize TONs and TOFs often involve the careful optimization of all reaction parameters, including temperature, base, and solvent, as discussed previously. For instance, ensuring the rapid and quantitative generation of the active LPd(0) species is vital. nih.gov The G1 palladacycle is designed for efficient activation under relatively mild conditions. nih.gov

While comprehensive studies detailing the TONs and TOFs for a wide range of reactions specifically using the RuPhos Pd G1 adduct are not extensively available, the principles derived from studies with the RuPhos ligand suggest that catalyst loadings in the range of 0.5 to 2 mol% are often sufficient for efficient transformations. nih.gov In some cases, even lower loadings at the parts-per-million (ppm) level have been achieved for highly reactive substrates in related systems. nih.gov

Consideration of Catalyst Recycling and Recovery in Sustainable Processes

The development of sustainable chemical processes necessitates the efficient recycling and recovery of the catalyst, particularly when expensive and scarce metals like palladium are involved. nih.gov For homogeneous catalysts like the RuPhos Pd G1 adduct, which are soluble in the reaction medium, separation from the product can be challenging.

One strategy to address this is the immobilization of the catalyst on a solid support. For example, palladacycle catalysts have been supported on polystyrene, allowing for recovery by precipitation and filtration. alfachemic.com While this approach can be effective, issues such as catalyst leaching and reduced activity can sometimes occur. alfachemic.com

Another emerging area is the use of biphasic solvent systems, such as aqueous micellar catalysis or systems involving ionic liquids. nih.govrsc.org In these systems, the catalyst can be retained in one phase while the product is extracted into another, facilitating separation and recycling. Continuous flow chemistry also offers a promising platform for catalyst recycling, where the catalyst can be immobilized in a packed-bed reactor. rsc.org

While specific, detailed protocols for the recycling of the this compound are not widely published, the general principles developed for other palladacycle and homogeneous palladium catalysts provide a roadmap for future research in this area. The development of robust recycling strategies will be crucial for the large-scale industrial application of this powerful catalytic system in a sustainable manner.

Future Research Directions and Emerging Applications of Ruphos Pd G1 Methyl T Butyl Ether Adduct

Development of Next-Generation RuPhos-Based Palladium Catalysts

The success of the G1 adduct has spurred significant research into the design and synthesis of more advanced RuPhos-based palladium precatalysts. The primary goals of this research are to enhance catalyst stability, activity, and substrate scope, leading to even more efficient and robust catalytic systems.

The progression from first-generation (G1) to subsequent generations of Buchwald precatalysts has been marked by strategic modifications to the ancillary ligands, which in turn influence the formation and stability of the active Pd(0) species. sigmaaldrich.com While G1 precatalysts are readily activated by base-induced deprotonation, they can exhibit limited stability in solution over extended periods. sigmaaldrich.comnih.gov Second-generation (G2) precatalysts addressed this by incorporating a biphenyl-based ligand, enabling activation at room temperature with milder bases. sigmaaldrich.com Third-generation (G3) precatalysts offered further improvements in solubility and stability, accommodating a wider range of bulky ligands. sigmaaldrich.commdpi.com

The latest evolution in this family is the fourth-generation (G4) palladacycle. RuPhos Pd G4 combines the highly effective RuPhos ligand with a more stable and versatile palladacycle framework. sigmaaldrich.com This advancement aims to provide a bench-stable, highly soluble catalyst that can be used in a broader array of organic solvents and under more demanding reaction conditions. sigmaaldrich.com The enhanced stability of G4 precatalysts is a significant advantage, as it minimizes catalyst decomposition and allows for lower catalyst loadings, which is both economically and environmentally beneficial. nih.gov

Generations of Buchwald Precatalysts

| Generation | Key Feature | Activation Conditions | Advantages |

|---|---|---|---|

| G1 | Phenethylamine-based backbone | Base-induced deprotonation | Active at low temperatures. sigmaaldrich.com |

| G2 | Biphenyl-based ligand | Weak phosphate (B84403) or carbonate bases at room temperature | Improved room temperature activity. sigmaaldrich.com |

| G3 | Mesylate-containing biphenyl (B1667301) backbone | Mild conditions | Increased solubility and stability in solution. sigmaaldrich.comnih.gov |

| G4 | Advanced palladacycle structure | Mild conditions | Enhanced stability and solubility, broader solvent compatibility. sigmaaldrich.com |

Exploration in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing catalyst development. RuPhos Pd G1 and its successors are being actively explored for their potential to facilitate more sustainable synthetic routes.

A key aspect of green chemistry is the use of environmentally benign solvents. Research is ongoing to evaluate the performance of RuPhos-based catalysts in greener solvent systems, such as water, ethanol, or biorenewable solvents. orientjchem.org The ability to perform cross-coupling reactions in aqueous media is particularly attractive, as it eliminates the need for volatile and often toxic organic solvents. Furthermore, the high catalytic activity of RuPhos precatalysts allows for significantly lower catalyst loadings, which reduces the amount of palladium, a precious and resource-intensive metal, required for a given transformation. This aligns with the green chemistry principle of maximizing atom economy and minimizing waste. nih.gov The stability of later-generation RuPhos catalysts also contributes to their green credentials by reducing the formation of inactive palladium black and other byproducts. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The robustness and reliability of RuPhos Pd G1 make it an excellent candidate for integration into modern, high-throughput synthetic technologies such as continuous flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for rapid library synthesis.

Continuous flow reactors provide a platform for performing chemical reactions in a continuous stream, offering precise control over reaction parameters such as temperature, pressure, and reaction time. The use of RuPhos Pd G1 in flow systems is being investigated for the scalable and efficient synthesis of fine chemicals and pharmaceutical intermediates. scilit.com Its good solubility and high catalytic turnover are advantageous in this context, enabling efficient conversion of starting materials with minimal downtime.

In the realm of drug discovery and materials science, the ability to rapidly synthesize and screen large libraries of compounds is crucial. nih.gov Automated synthesis platforms, often utilizing high-throughput screening techniques, can significantly accelerate this process. rsc.orgresearchgate.net RuPhos Pd G1 and its more advanced counterparts are well-suited for these applications due to their predictable reactivity and broad substrate scope. Researchers are developing automated protocols that employ these catalysts for the parallel synthesis of diverse compound libraries, facilitating the rapid identification of new drug candidates and materials with desired properties. nih.gov

Expanding the Applicability to Novel Reaction Classes and Molecular Architectures

Beyond its established utility in classical cross-coupling reactions, researchers are continually exploring the application of the RuPhos Pd G1 methyl t-butyl ether adduct and its derivatives in novel and more complex chemical transformations. This includes the development of domino or cascade reactions, as well as the functionalization of challenging C-H bonds.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and step-economy. nih.gov The RuPhos Pd G1 catalyst has shown promise in mediating such transformations, enabling the rapid construction of intricate molecular frameworks from simple starting materials. These cascade processes can streamline synthetic routes and provide access to novel heterocyclic compounds and other complex structures that would be challenging to prepare using traditional methods.

Furthermore, the direct functionalization of carbon-hydrogen (C-H) bonds represents a major frontier in organic synthesis. mdpi.comresearchgate.net C-H activation strategies offer the potential to bypass the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic pathways. youtube.comnih.gov RuPhos-based palladium catalysts are being actively investigated for their ability to catalyze a variety of C-H functionalization reactions, opening up new avenues for the synthesis of complex organic molecules. mit.edu The unique electronic and steric properties of the RuPhos ligand play a crucial role in enabling these challenging transformations. acs.org

Emerging Applications of RuPhos Pd G1 and Derivatives

| Application Area | Reaction Type | Key Advantage | Example Molecular Architecture |

|---|---|---|---|

| Domino Reactions | Multi-step cascade sequences | Rapid construction of complexity. nih.gov | Fused-thiazoles, Imidazolo-thiazoles. nih.gov |

| C-H Functionalization | Direct C-H activation and coupling | Increased atom economy, reduced pre-functionalization. mdpi.com | Diarylated heterocycles, functionalized amines. mdpi.comnih.gov |

| Total Synthesis | Key bond-forming steps in the synthesis of natural products | High efficiency and functional group tolerance. rsc.org | Complex natural products and pharmaceuticals. rsc.org |

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for preparing RuPhos Pd G1 methyl t-butyl ether adduct, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer :

-

Ligand-Palladium Coordination : Use a stoichiometric ratio of RuPhos ligand (2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl) to palladium precursors (e.g., PdCl₂) in methyl t-butyl ether (MTBE) as the coordinating solvent .

-

Adduct Formation : MTBE acts as a stabilizing agent, forming a solvate complex. Purification via recrystallization in non-polar solvents (e.g., hexane) minimizes residual ligands .

-

Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature (typically 60–80°C) to prevent ligand degradation.

- Key Data :

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Solvent | MTBE | Stabilizes Pd complex |

| Temperature | 60–80°C | Prevents ligand decomposition |

| Purification | Hexane recrystallization | Reduces ligand residuals to <2% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm structural integrity?

- Methodological Answer :

- ¹H/³¹P NMR : Identify phosphine ligand environment (δ ~20–25 ppm in ³¹P NMR) and MTBE adduct protons (δ ~1.2 ppm for t-butyl groups) .

- X-Ray Crystallography : Resolve Pd center geometry (square-planar) and MTBE coordination .

- Elemental Analysis : Validate stoichiometry (C₃₈H₅₃ClNO₂PPd·CH₃OC₄H₉) with <0.5% deviation .

Advanced Research Questions

Q. How does the methyl t-butyl ether adduct influence the catalytic efficiency of RuPhos Pd G1 in Buchwald-Hartwig amination compared to non-adducted precatalysts?

- Methodological Answer :

-

Activity Comparison : Perform kinetic studies using model substrates (e.g., aryl halides with secondary amines). Measure turnover number (TON) and frequency (TOF) via GC-MS or HPLC.

-

Adduct Role : MTBE enhances solubility in ethereal solvents, improving substrate accessibility. However, excess MTBE may sterically hinder bulky substrates .

-

Contradiction Resolution : If conflicting TON values arise, verify substrate steric profiles and solvent polarity. Use control experiments with MTBE-free analogues .

- Example Data Conflict :

| Substrate | TON (Adducted) | TON (Non-Adducted) | Notes |

|---|---|---|---|

| 2-Bromotoluene | 980 | 720 | MTBE improves solubility |

| 2-Bromonaphthalene | 450 | 620 | Steric hindrance reduces adduct efficacy |

Q. What strategies address inconsistencies in reported catalytic stability of this compound under aerobic vs. inert conditions?

- Methodological Answer :

- Oxygen Sensitivity Testing : Use Schlenk-line techniques to compare catalyst lifetime in air vs. argon. Monitor Pd(0) nanoparticle formation via TEM .

- Additive Screening : Introduce stabilizing agents (e.g., molecular sieves) to adsorb residual moisture, which accelerates decomposition .

- Statistical Validation : Apply ANOVA to replicate studies (n ≥ 3) to distinguish experimental noise from systemic instability .

Safety and Handling

Q. What storage and handling protocols are recommended for this compound to prevent decomposition?

- Methodological Answer :

- Storage : Classify under "Combustible Solids" (Code 11) in airtight containers at 2–8°C. Avoid exposure to light or moisture .

- WGK Classification : WGK 2 (moderate water hazard). Use fume hoods for weighing and gloveboxes for air-sensitive reactions .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility of catalytic performance data for this compound across laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.